molecular formula C15H14O3S B8353485 3-Methylthio-4-hydroxy-5-benzyloxybenzaldehyde

3-Methylthio-4-hydroxy-5-benzyloxybenzaldehyde

Cat. No. B8353485
M. Wt: 274.3 g/mol
InChI Key: RZNVLVJSWCASKJ-UHFFFAOYSA-N
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Patent
US04996203

Procedure details

A five liter flask equipped with a mechanical stirrer was charged with 100 g of 3-bromo-4-hydroxy-5-benzyloxybenzaldehyde, 80 g Cu powder, 80 mL methyldisulfide and 1.7 L pyridine, and the mixture was heated at 90° C. overnight with gentle stirring. The following day, the reaction mixture was filtered and most of the pyridine (1.3 L) was distilled off. The remaining solid residue was washed with about 2 L of methylene chloride and combined with the residue left after pyridine evaporation. The combined organic fraction was washed with 1.5 N HCl until the dark methylene chloride layer turned light brown and the aqueous layer was clear. The resulting light brown methylene chloride layer was dried over MgSO4 and filtered through a bed of silica gel. Evaporation and crystallization from methylene chloride-hexane gave the title compound: NMR(200 MHz, CDCl3) 2.50(s, SCH3), 5.20(s, OCH2Ar), 6.72(s, OH), 7.34-7.46(m, ArH), 9.78(s, ArCHO).
Name
3-bromo-4-hydroxy-5-benzyloxybenzaldehyde
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:9]=1[OH:10])[CH:5]=[O:6].[CH3:19][S:20]SC>N1C=CC=CC=1>[CH3:19][S:20][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:9]=1[OH:10])[CH:5]=[O:6]

Inputs

Step One
Name
3-bromo-4-hydroxy-5-benzyloxybenzaldehyde
Quantity
100 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1O)OCC1=CC=CC=C1
Name
Cu
Quantity
80 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
reactant
Smiles
CSSC
Name
Quantity
1.7 L
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A five liter flask equipped with a mechanical stirrer
FILTRATION
Type
FILTRATION
Details
The following day, the reaction mixture was filtered and most of the pyridine (1.3 L)
DISTILLATION
Type
DISTILLATION
Details
was distilled off
WASH
Type
WASH
Details
The remaining solid residue was washed with about 2 L of methylene chloride
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
after pyridine evaporation
WASH
Type
WASH
Details
The combined organic fraction was washed with 1.5 N HCl until the dark methylene chloride layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting light brown methylene chloride layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a bed of silica gel
CUSTOM
Type
CUSTOM
Details
Evaporation and crystallization from methylene chloride-hexane

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=C(C=O)C=C(C1O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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